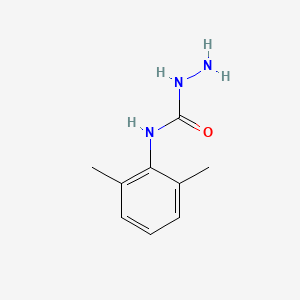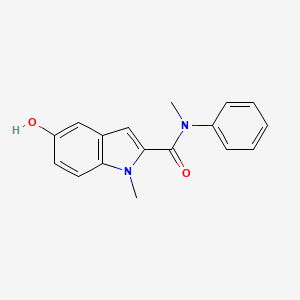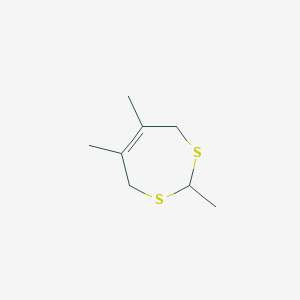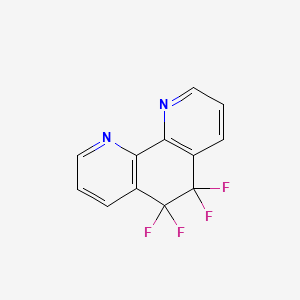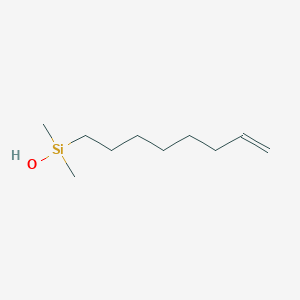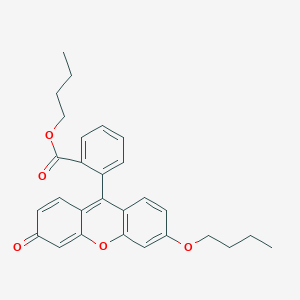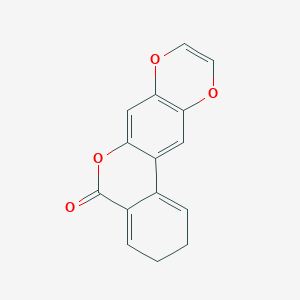![molecular formula C23H28O5 B14271273 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate CAS No. 139056-14-7](/img/structure/B14271273.png)
4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is an organic compound characterized by its ester functional groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-[(3-methylbutoxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aromatic rings in 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is used as a building block for synthesizing more complex molecules. Its ester groups make it a versatile intermediate in organic synthesis.
Biology
The compound can be used in the development of bioactive molecules. Its structural features allow for modifications that can lead to potential pharmaceutical agents.
Medicine
Research into this compound includes its potential use in drug delivery systems. The ester linkages can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is explored for its use in the production of polymers and resins. Its aromatic structure contributes to the thermal stability and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism by which 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate exerts its effects depends on its application. In drug delivery, the ester bonds are hydrolyzed by esterases, releasing the active drug. The aromatic rings can interact with biological targets through π-π stacking or hydrophobic interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-Butoxybenzoic acid: Similar in structure but lacks the ester linkage to the 3-methylbutoxy group.
4-Hydroxybenzoic acid: Precursor in the synthesis of the target compound.
4-[(3-Methylbutoxy)carbonyl]phenol: Intermediate in the synthesis process.
Uniqueness
4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is unique due to its dual ester linkages and the presence of both butoxy and 3-methylbutoxy groups
This compound’s versatility and unique structural features make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
139056-14-7 |
|---|---|
Molecular Formula |
C23H28O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[4-(3-methylbutoxycarbonyl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C23H28O5/c1-4-5-15-26-20-10-6-19(7-11-20)23(25)28-21-12-8-18(9-13-21)22(24)27-16-14-17(2)3/h6-13,17H,4-5,14-16H2,1-3H3 |
InChI Key |
FUWLXCGWKSRFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
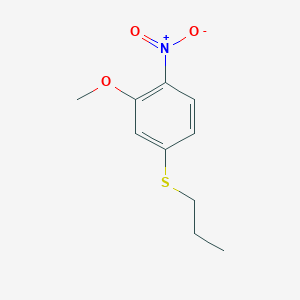
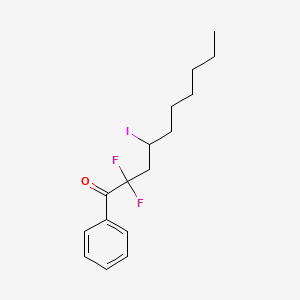
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
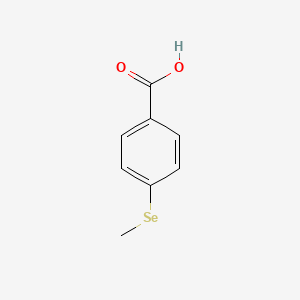
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
